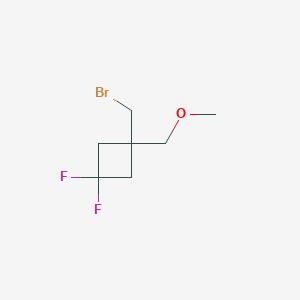
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with bromomethyl, difluoromethyl, and methoxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane typically involves the reaction of cyclobutane derivatives with brominating agents. One common method includes the use of triarylphosphites in the presence of bromine in highly polar solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide . This method ensures high purity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form difluoromethyl ketones or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Anhydrous potassium carbonate in dry acetone with tetrabutylammonium iodide as a phase transfer catalyst.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substituted cyclobutane derivatives
- Difluoromethyl ketones or aldehydes
- Reduced cyclobutane compounds
科学研究应用
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl and methoxymethyl groups can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways and molecular processes.
相似化合物的比较
- 1-(Bromomethyl)cyclobutane
- 1-(Methoxymethyl)cyclobutane
- 3,3-Difluorocyclobutane
Comparison: 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is unique due to the presence of both bromomethyl and difluoromethyl groups on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, while the bromomethyl group provides a reactive site for further chemical modifications .
生物活性
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a unique organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.
Basic Information
- Molecular Formula : C7H11BrF2O
- Molar Mass : 229.06 g/mol
- CAS Number : 2137867-39-9
Structure
The compound features a cyclobutane ring with three substituents:
- Bromomethyl group
- Difluoromethyl group
- Methoxymethyl group
This unique combination of substituents influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its functional groups. The bromomethyl group can undergo nucleophilic substitution reactions, while the difluoromethyl and methoxymethyl groups enhance stability and influence interactions with biomolecules. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects.
Research Findings
Research indicates that compounds with similar structural features exhibit significant biological activities, including antimicrobial and insecticidal properties. For instance, studies have shown that brominated compounds can possess larvicidal activity against mosquito vectors such as Aedes aegypti, which is crucial for controlling diseases like dengue and Zika virus .
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | Activity Type | LC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial/Insecticidal | TBD | Current Study |
| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal | 28.9 ± 5.6 | |
| Temephos | Larvicidal | <10.94 |
Case Studies
Synthetic Routes
The synthesis typically involves bromination reactions using cyclobutane derivatives. Common methods include:
- Utilizing triarylphosphites in the presence of bromine.
- Employing polar solvents such as dimethylformamide or sulfolane to facilitate the reaction.
Industrial Applications
Beyond its potential in pharmaceuticals, this compound can be utilized in synthesizing specialty chemicals with unique properties due to its distinctive functional groups .
属性
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSJMONHYJCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














